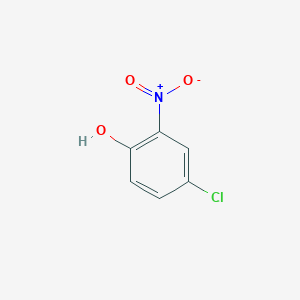

4-Chloro-2-nitrophenol

Descripción

Propiedades

IUPAC Name |

4-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIFTLPLKCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058996 | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00778 [mmHg] | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-64-5 | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloro-2-nitrophenol (CAS No: 89-64-5), a key intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1][2][3][4]

Core Chemical and Physical Properties

This compound is an organic compound that appears as a yellow crystalline solid.[5][6] Its structure, featuring a phenolic hydroxyl group with both chloro and nitro substituents, makes it a reactive and versatile intermediate in organic synthesis.[1][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₃ | [1][3][5][7][8] |

| Molecular Weight | 173.55 g/mol | [1][3][5][8][9] |

| Appearance | Yellow crystalline powder/solid | [1][3][5][6][10] |

| Melting Point | 85-88 °C | [2][3][9][11] |

| Boiling Point | 242.5 °C at 760 mmHg | [3] |

| Density | 1.554 g/cm³ | [3] |

| Vapor Pressure | 0.00778 mmHg | [5][6] |

| Flash Point | 100.4 °C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like dioxane, ether, ethanol, and chloroform.[1][9][12] | |

| CAS Number | 89-64-5 | [1][7][9] |

Spectral Information

Detailed spectral data is crucial for the identification and characterization of this compound. The following analytical techniques have been used, with data available in public repositories:

| Data Type | Repository/Source |

| ¹H NMR Spectra | PubChem[5] |

| ¹³C NMR Spectra | SpringerMaterials[5] |

| GC-MS | NIST Mass Spectrometry Data Center[5] |

| FTIR Spectra | PubChem[5] |

| FT-Raman Spectra | PubChem (Sigma-Aldrich)[5] |

Synthesis and Reactivity

This compound serves as a vital precursor for various substituted aminophenols used in dye and pharmaceutical manufacturing.[1][2]

Common Synthesis Pathways

The industrial synthesis of this compound typically involves two primary routes:

-

Nitration of 4-Chlorophenol: This process involves the dissolution of 4-chlorophenol in a suitable solvent, followed by the addition of a nitrating agent (such as nitric and sulfuric acid) under controlled temperature conditions.[1]

-

Hydrolysis of Dichloronitrobenzene: 1,4-dichloro-2-nitrobenzene or 2,5-dichloronitrobenzene is hydrolyzed using an aqueous solution of sodium hydroxide under pressure and elevated temperatures (e.g., 120-145°C).[11][13][14]

The diagram below illustrates a generalized synthesis workflow.

Key Chemical Reactions

The presence of the nitro and chloro groups makes this compound a versatile intermediate.[1] Key reactions include its reduction to produce 2-amino-4-chlorophenol, a crucial component in pharmaceuticals and dyes, and its further chlorination.[2]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are protocols for the synthesis and analytical evaluation of this compound.

Protocol: Synthesis via Hydrolysis of 1,4-Dichloro-2-nitrobenzene

This protocol is adapted from established laboratory procedures for preparing this compound.[11]

Materials:

-

1,4-dichloro-2-nitrobenzene (48 g, 0.25 mole)

-

Sodium hydroxide solution (86 g, 0.75 mole, 50% excess)

-

Water (600 ml)

-

Concentrated hydrochloric acid

-

Dilute salt solution

Equipment:

-

Autoclave with a stirrer

-

Filtration apparatus

-

Beakers

-

Oil bath

Procedure:

-

Reaction Setup: Place a mixture of 1,4-dichloro-2-nitrobenzene (48 g), sodium hydroxide solution (86 g), and water (600 ml) into an autoclave equipped with a stirrer.

-

Heating: Heat the mixture with continuous, rapid stirring for approximately 15 hours at an internal temperature of 145°C (oil bath at 186-190°C). The pressure should remain below 3 atmospheres.

-

Isolation of Sodium Salt: After cooling, the autoclave will contain a paste of red crystals, which is the sodium salt of this compound. Separate these crystals by filtration and wash them with a dilute salt solution.[11]

-

Dissolution: Dissolve the collected crystals in about 500 ml of boiling water.

-

Purification: Filter the hot solution to remove any undissolved materials.

-

Acidification: Strongly acidify the filtrate with concentrated hydrochloric acid.

-

Final Product Isolation: Cool the mixture thoroughly. The coarsely crystalline precipitate of this compound will form. Filter off the product, wash it with cold water, and dry it at room temperature.[11]

-

Secondary Recovery (Optional): The original alkaline filtrate can be acidified to yield a few more grams of a less pure product, which can be further purified by steam distillation.[11]

Expected Yield: Approximately 37 grams (85% of theoretical).[11]

Protocol: Adsorption from Aqueous Solution using Graphene

This protocol outlines a batch experiment to evaluate the removal of this compound from water, as described in environmental science literature.[15]

Objective: To determine the adsorption capacity of graphene for this compound as a function of contact time.

Materials:

-

This compound (4C2NP) stock solution

-

Graphene nanopowder

-

Deionized water

-

pH adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

Procedure:

-

Preparation: Prepare a series of flasks each containing a fixed volume and initial concentration of 4C2NP solution (e.g., 10 mg/L).

-

Adsorbent Addition: Add a predetermined amount of graphene adsorbent to each flask.

-

pH Adjustment: Adjust the pH of the solutions to a desired level (e.g., pH 4.5).

-

Agitation: Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., 298 K).

-

Sampling: Withdraw samples at various time intervals (e.g., 5, 10, 20, 30, 60, 90 minutes).

-

Analysis: Separate the graphene from the solution (e.g., by centrifugation or filtration). Analyze the supernatant for the remaining concentration of 4C2NP using a suitable analytical method like UV-Vis spectrophotometry.

-

Data Interpretation: Plot the amount of 4C2NP adsorbed per unit mass of graphene versus contact time to determine the equilibrium time. The study found that adsorption increased rapidly in the first 10 minutes and reached equilibrium in about 60 minutes.[15]

Applications in Research and Drug Development

This compound is a significant building block in several industries.

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its reduction product, 2-amino-4-chlorophenol, is a key intermediate.[2]

-

Dye Industry: It is used extensively as an intermediate in the production of azo dyes and other pigments.[1][2][3]

-

Agrochemicals: The compound is utilized in the synthesis of certain pesticides and herbicides.[1][3]

-

Chemical Research: It is a model compound for studying the biodegradation of environmental pollutants and for developing new materials.[1][2]

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.[3]

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5]

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Source: PubChem[5]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (e.g., chemical safety goggles).[12][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[16]

-

Engineering Controls: Ensure adequate ventilation. Emergency eyewash fountains and safety showers should be close to the workstation.[16]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations to minimize impact.[1]

References

- 1. This compound (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 2. This compound | 89-64-5 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. CAS 89-64-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound = 97.0 89-64-5 [sigmaaldrich.com]

- 10. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]

- 11. prepchem.com [prepchem.com]

- 12. chembk.com [chembk.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN101481311A - Preparation of this compound - Google Patents [patents.google.com]

- 15. pjoes.com [pjoes.com]

- 16. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-2-nitrophenol from 4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4-chloro-2-nitrophenol, a key intermediate in the pharmaceutical and chemical industries. This document details experimental protocols, presents comparative quantitative data, and visualizes the synthesis workflows and reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of dyes, agrochemicals, and, most notably, active pharmaceutical ingredients. Its synthesis is of significant interest to researchers and process chemists. The two principal methods for its preparation are the direct nitration of 4-chlorophenol and the hydrolysis of 2,5-dichloronitrobenzene. This guide will explore both methodologies in detail.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and safety considerations. The following table summarizes the key quantitative and qualitative aspects of the two primary methods.

| Parameter | Direct Nitration of 4-Chlorophenol | Hydrolysis of 2,5-Dichloronitrobenzene |

| Starting Material | 4-Chlorophenol | 2,5-Dichloronitrobenzene |

| Primary Reagents | Nitric acid, Sulfuric acid | Sodium hydroxide |

| Typical Yield | 60-70% (lab scale, estimated) | 85-90%[1][2] |

| Reaction Temperature | 0-10 °C (ice bath cooling) | 130-146 °C[1][2] |

| Reaction Pressure | Atmospheric | < 3 atmospheres[1] |

| Reaction Time | 1-2 hours | 11-15 hours[1][2] |

| Key Advantages | Readily available starting material, shorter reaction time. | High yield and purity.[1][2] |

| Key Disadvantages | Formation of isomers (e.g., 4-chloro-3-nitrophenol) and potential for over-nitration, requiring careful purification. Strong acid handling. | High temperature and pressure requirements, longer reaction time.[1] |

| Purification | Steam distillation, column chromatography, or recrystallization. | Crystallization, acidification, and filtration.[1] |

Experimental Protocols

Method 1: Direct Nitration of 4-Chlorophenol

This method involves the electrophilic aromatic substitution of 4-chlorophenol using a nitrating mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the chlorine atom, the nitration predominantly occurs at the ortho position.

Reaction Scheme:

Figure 1: Reaction scheme for the nitration of 4-chlorophenol.

Experimental Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add 5 mL of concentrated nitric acid with constant stirring.

-

Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 20 mL of glacial acetic acid.

-

Cool the 4-chlorophenol solution to 0-5 °C in an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the 4-chlorophenol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a yellow solid.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from ethanol-water or by steam distillation to separate it from other isomers.

-

Dry the purified product in a desiccator. The expected yield is approximately 10.4 - 12.1 g (60-70%).

-

Workflow Diagram:

Figure 2: Experimental workflow for the direct nitration of 4-chlorophenol.

Method 2: Hydrolysis of 2,5-Dichloronitrobenzene

This industrial method involves the nucleophilic aromatic substitution of the chlorine atom ortho to the nitro group in 2,5-dichloronitrobenzene with a hydroxide ion. The electron-withdrawing nitro group activates the ortho and para positions towards nucleophilic attack.

Reaction Scheme:

Figure 3: Reaction scheme for the hydrolysis of 2,5-dichloronitrobenzene.

Experimental Procedure: [1]

-

Reaction Setup: In a high-pressure autoclave equipped with a stirrer, charge 48 g (0.25 mol) of 1,4-dichloro-2-nitrobenzene, 86 g of an 8% sodium hydroxide solution (0.75 mol NaOH), and 600 mL of water.

-

Reaction: Heat the mixture to an internal temperature of 145 °C with vigorous stirring for approximately 15 hours. The pressure should be maintained below 3 atmospheres.

-

Isolation of Sodium Salt: After cooling, the autoclave will contain a paste of red crystals of the sodium salt of this compound.

-

Filter the crystals and wash them with a dilute salt solution.

-

Acidification and Purification:

-

Dissolve the collected crystals in about 500 mL of boiling water.

-

Filter the hot solution to remove any undissolved material.

-

Strongly acidify the filtrate with concentrated hydrochloric acid.

-

Cool the mixture thoroughly to precipitate the free this compound as light yellow crystals.

-

Filter the product, wash with cold water, and dry at room temperature. The expected yield is approximately 37 g (85%).[1]

-

Workflow Diagram:

Figure 4: Experimental workflow for the hydrolysis of 2,5-dichloronitrobenzene.

Reaction Mechanism

The direct nitration of 4-chlorophenol proceeds via a classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Figure 5: Simplified mechanism of the nitration of 4-chlorophenol.

Safety Considerations

-

Direct Nitration: This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Hydrolysis: This reaction is conducted at high temperature and pressure, requiring the use of a properly rated and maintained autoclave. Caustic sodium hydroxide is corrosive. Standard safety precautions for high-pressure reactions should be strictly followed.

Conclusion

Both the direct nitration of 4-chlorophenol and the hydrolysis of 2,5-dichloronitrobenzene are viable methods for the synthesis of this compound. The choice between these routes will be dictated by the specific requirements of the synthesis, including scale, available equipment, and desired product purity. The hydrolysis method generally offers higher yields, while the direct nitration provides a quicker, lower-temperature alternative. Careful adherence to the detailed experimental protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of this important chemical intermediate.

References

Physical properties of 4-Chloro-2-nitrophenol (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenol is a halogenated aromatic organic compound with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development, particularly in process design, purification, and formulation development. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic transformation.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These values represent a critical baseline for handling and manipulating the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Melting Point | 83 - 89 °C | [1][2][3] |

| 85 - 87 °C | [2] | |

| 87-88 °C | [4] | |

| 84 - 91 °C | [5] | |

| Solubility | ||

| in Water | Slightly soluble / Insoluble | [6] |

| in Ethanol | Soluble | [6] |

| in Acetone | Soluble | [6] |

| in Chloroform | Soluble | [6] |

| in Dioxane | Soluble (0.5 g/5mL) | [7][8] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its characterization and use. The following sections detail standardized experimental methodologies for measuring its melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound, purified sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed in a mortar and finely powdered using a pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound can be determined qualitatively and quantitatively.

Qualitative Solubility Protocol:

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized water, Ethanol, Acetone, Chloroform, Dioxane

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of solid has visibly dissolved, but some remains.

-

Insoluble: The solid appears to be undissolved.

-

-

Incremental Solvent Addition: If the substance is insoluble, the temperature can be raised to observe any change in solubility. For quantitative assessment, small, measured increments of the solvent can be added until the solid completely dissolves.

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of other valuable chemical compounds. One such important transformation is its reduction to 2-amino-4-chlorophenol, a compound used in the manufacturing of dyes and pharmaceuticals.[9] The logical workflow for this chemical synthesis is depicted below.

Caption: Synthetic pathway of 2-amino-4-chlorophenol from this compound.

References

- 1. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]

- 2. This compound | 89-64-5 [chemicalbook.com]

- 3. This compound | 89-64-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound, 98%, contains up to ca 10% water, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound = 97.0 89-64-5 [sigmaaldrich.com]

- 8. This compound = 97.0 89-64-5 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 4-Chloro-2-nitrophenol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-2-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by data from multiple spectroscopic techniques. The quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 (approx.) | Singlet (broad) | 1H | OH |

| 8.10 | Doublet | 1H | H-3 |

| 7.65 | Doublet of Doublets | 1H | H-5 |

| 7.15 | Doublet | 1H | H-6 |

Solvent: CDCl₃. The chemical shifts are referenced to Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-1 (C-OH) |

| 138.0 | C-2 (C-NO₂) |

| 126.5 | C-3 |

| 125.8 | C-4 (C-Cl) |

| 120.0 | C-5 |

| 119.5 | C-6 |

Solvent: Benzene. Data is representative and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2] The spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, nitro, and chloro-aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 1620 - 1600 | Medium | C=C stretch (aromatic) |

| 1530 - 1500 | Strong | N-O asymmetric stretch (nitro group) |

| 1350 - 1320 | Strong | N-O symmetric stretch (nitro group) |

| 1280 - 1240 | Medium | C-O stretch (phenol) |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| 750 - 700 | Medium | C-Cl stretch |

Sample preparation technique: KBr-Pellet or thin solid film.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.[5] The molecular weight of this compound is 173.55 g/mol .[4][6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 175 | ~33% of M+ | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 173 | 100 | [M]⁺ (Molecular ion) |

| 143 | Moderate | [M-NO]⁺ |

| 127 | Moderate | [M-NO₂]⁺ |

| 115 | Moderate | [M-NO-CO]⁺ |

| 99 | Moderate | [M-NO₂-CO]⁺ |

Ionization method: Electron Impact (EI).[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[8]

-

Sample Filtration : Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[9]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, dilute the original solution and prepare a new film.[3]

-

Cleaning : After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[3]

Mass Spectrometry Protocol (Electron Impact)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 micrograms per mL.[10]

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), causing ionization and fragmentation.[11]

-

Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5][11]

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.[5]

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for identifying an unknown organic compound using a combination of spectroscopic methods.

Caption: Workflow for structural elucidation of an organic compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. amherst.edu [amherst.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

4-Chloro-2-nitrophenol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitrophenol, with the unequivocal IUPAC name This compound [1][2], is a pivotal chemical intermediate in a multitude of industrial applications. This yellow crystalline solid is instrumental in the synthesis of a wide array of products, ranging from dyes and pigments to essential pharmaceuticals and agrochemicals.[3][4][5] Its versatile reactivity, stemming from the presence of hydroxyl, chloro, and nitro functional groups, makes it a compound of significant interest in organic synthesis and drug discovery.[4][5] This document provides an in-depth technical guide on its chemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.

Chemical and Physical Properties

This compound is a yellow crystalline powder or, in its purified form, a yellow monoclinic prism crystal.[5] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, ether, and chloroform.[3][6] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Nitro-4-chlorophenol, p-chloronitrophenol | [1][3][5] |

| CAS Number | 89-64-5 | [2][5] |

| Molecular Formula | C₆H₄ClNO₃ | [3][4][5] |

| Molecular Weight | 173.55 g/mol | [1][2][4] |

| Appearance | Yellow crystalline powder/solid | [3][4][5] |

| Melting Point | 83-88 °C | [5][6][7][8] |

| Boiling Point | 242.5 - 306 °C at 760 mmHg | [3][5] |

| Density | 1.54 - 1.554 g/cm³ at 25°C | [3][5] |

| pKa | 7.40 | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, ether, chloroform | [3][4][6] |

| Flash Point | 100.4 °C | [5] |

| Vapor Pressure | 0.00778 mmHg | [1][9] |

Synthesis Protocols

The synthesis of this compound is primarily achieved through two main routes: the nitration of 4-chlorophenol and the hydrolysis of dichloronitrobenzene derivatives.

Nitration of 4-Chlorophenol

A common laboratory and industrial synthesis involves the direct nitration of 4-chlorophenol. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the desired isomer.

Caption: Synthesis of this compound via Nitration of 4-Chlorophenol.

Hydrolysis of Dichloronitrobenzene

An alternative industrial method involves the hydrolysis of 1,4-dichloro-2-nitrobenzene or 2,5-dichloronitrobenzene with an aqueous solution of sodium hydroxide under pressure and elevated temperatures.[7][10][11]

Experimental Protocol: Hydrolysis of 1,4-Dichloro-2-nitrobenzene [7]

-

Reaction Setup: A mixture of 48 grams (0.25 mole) of 1,4-dichloro-2-nitrobenzene, 86 grams (0.75 mole) of sodium hydroxide solution, and 600 ml of water is placed in an autoclave equipped with a stirrer.

-

Heating and Reaction: The mixture is heated with continuous, rapid stirring for approximately 15 hours at an internal temperature of 145°C (oil bath temperature of 186-190°C). The pressure is maintained below 3 atmospheres.

-

Isolation of Sodium Salt: After cooling, the resulting red crystals of the sodium salt of this compound are separated by filtration and washed with a dilute salt solution.

-

Dissolution and Filtration: The crystals are then dissolved in about 500 ml of boiling water, and the solution is filtered to remove any undissolved material.

-

Acidification and Precipitation: The hot solution is strongly acidified with concentrated hydrochloric acid.

-

Product Isolation and Drying: After thorough cooling, the precipitated light yellow, coarsely crystalline this compound is collected by filtration, washed with cold water, and dried at room temperature.

This process, when carried out with precise temperature and concentration control, can yield a product with a melting point of 87-88°C and a yield of approximately 85%.[7]

Applications in Research and Industry

This compound serves as a versatile building block in various sectors due to its reactive nature.[4]

Table 2: Key Applications of this compound

| Industry | Specific Applications | Examples of End Products | Source(s) |

| Pharmaceuticals | Building block in the synthesis of active pharmaceutical ingredients (APIs). | Chloroquine (antimalarial), Imatinib (antitumor) | [3][4][5] |

| Agrochemicals | Raw material for the production of pesticides and insecticides. | Chlorfenapyr, Pirimicarb, Carbofuran | [3][4] |

| Dyes and Pigments | Intermediate in the synthesis of azo dyes and other pigments. | Acid Yellow 23, Acid Red 151 | [3][4] |

| Organic Synthesis | Reagent for developing new materials and complex molecules. | 2-Amino-4-chlorophenol | [4][12] |

| Other Industrial | Corrosion inhibitor in metalworking fluids. | - | [3] |

Spectroscopic Data

The structural elucidation of this compound is well-documented through various spectroscopic techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in public databases such as PubChem and the NIST WebBook.[1][13][14][15]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[3][5] It is a skin and eye irritant and may cause respiratory tract irritation.[1][4][6] Prolonged or repeated exposure can potentially lead to liver and kidney damage.[3]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6][16] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[3][4]

-

Disposal: Dispose of in accordance with local, state, and federal environmental regulations.[4]

This technical guide consolidates key information on this compound, providing a valuable resource for professionals in research, development, and manufacturing. The provided data on its properties, synthesis, and applications underscores its importance as a chemical intermediate.

References

- 1. This compound | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 89-64-5 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 5. innospk.com [innospk.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN101481311A - Preparation of this compound - Google Patents [patents.google.com]

- 12. This compound | 89-64-5 [chemicalbook.com]

- 13. This compound(89-64-5) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2-nitrophenol: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenol, a key chemical intermediate in various industrial applications, including the synthesis of dyes, pigments, and pharmaceuticals.[1][2] This document details its commercial availability, typical purity levels, synthesis and purification protocols, and analytical methods for quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC). Water is a common impurity, with some suppliers specifying its content.

Below is a summary of representative commercial sources and their stated product specifications.

| Supplier | Stated Purity | Analytical Method | Key Impurities Noted |

| Shreeji Industries | ≥ 98.0% | GC | Insoluble Matter < 0.1%, Moisture 10.0–15.0% |

| City Chemical LLC | 99% | Not Specified | Moisture < 2% |

| Thermo Scientific Chemicals | 98% (contains up to ca 10% water) | GC (≥97.5%) | Water (≤5.0% by Karl Fischer) |

| Gaurang International | 98% | Not Specified | Not Specified |

| Sigma-Aldrich | ≥ 97.0% | Not Specified | ~5% water |

| Tokyo Chemical Industry (India) Pvt. Ltd. | >98.0% | GC | Not Specified |

| Ottokemi | ≥97% | Not Specified | Not Specified |

| Navin Chemicals | Minimum 99% | HPLC | Insoluble < 0.1%, Moisture 10% - 15%[3] |

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of dichloronitrobenzene isomers. The choice of starting material influences the reaction conditions.

Synthesis from 1,4-dichloro-2-nitrobenzene

A common laboratory-scale synthesis involves the hydrolysis of 1,4-dichloro-2-nitrobenzene with aqueous sodium hydroxide.

Experimental Protocol:

-

A mixture of 1,4-dichloro-2-nitrobenzene (0.25 mole), 50% excess sodium hydroxide solution (0.75 mole), and water (600 ml) is heated in a stirred autoclave to an internal temperature of 145°C for approximately 15 hours.

-

After cooling, the resulting red crystals of the sodium salt of this compound are collected by filtration and washed with a dilute salt solution.

-

The crystals are then dissolved in boiling water, and the solution is filtered to remove any insoluble material.

-

The hot solution is strongly acidified with concentrated hydrochloric acid.

-

Upon cooling, the precipitated light yellow, coarsely crystalline this compound is isolated by filtration, washed with cold water, and dried at room temperature.

Synthesis from 2,5-dichloronitrobenzene

An alternative industrial method utilizes 2,5-dichloronitrobenzene as the starting material.

Experimental Protocol:

-

2,5-dichloronitrobenzene is hydrolyzed with an 8% aqueous sodium hydroxide solution under pressure at a temperature of 120–130°C.[4]

-

The reaction mixture is then cooled to 25-30°C.

-

Technical hydrochloric acid is added to adjust the pH to 5.5, leading to the precipitation of faint yellow crystals of this compound.[5]

-

The crystals are then dried using a centrifugal swing dryer.[5]

Purification

The primary methods for purifying crude this compound are crystallization and steam distillation. For less pure fractions obtained from the synthesis filtrate, steam distillation can be an effective purification technique. Furthermore, the use of activated carbon during the synthesis process can significantly improve the quality of the final product by adsorbing organic impurities.[6]

Analytical Methods for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in synthesis. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a widely used method for the analysis of phenols and nitrophenols. EPA Method 8041A provides a general protocol that can be adapted for the analysis of this compound.[1][7]

General GC Protocol:

-

Column: A non-polar capillary column, such as a DB-5 (or equivalent), is a suitable choice (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Injector: Split/splitless injector, with a typical temperature of 250°C.[4]

-

Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min, with a final hold for 5 minutes.[4]

-

Detector: A Flame Ionization Detector (FID) is commonly used.[1][4] An Electron Capture Detector (ECD) can also be employed for higher sensitivity, especially after derivatization.[4] The detector temperature is typically set around 300°C for FID and 320°C for ECD.[4]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[4]

-

Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent like methylene chloride. Calibration standards are prepared by serial dilution. The sample to be analyzed is dissolved in the same solvent. Derivatization with an agent like BSTFA may be performed to improve peak shape and thermal stability.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of nitrophenols.

General HPLC Protocol:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile is typically employed.[5]

-

Detector: A UV-Vis or Photodiode Array (PDA) detector is used, with the detection wavelength set based on the UV-Vis spectrum of this compound (typically in the range of 300-400 nm).[4]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by diluting the stock solution. The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.[4]

Visualized Workflows

To further clarify the processes described, the following diagrams illustrate the synthesis and analysis workflows.

References

- 1. settek.com [settek.com]

- 2. This compound (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 3. Navin Chemicals [navinchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. CN101481311A - Preparation of this compound - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

Biotransformation of 4-Chloro-2-nitrophenol by Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenol (4C2NP) is a significant environmental pollutant originating from various industrial activities, including the synthesis of dyes, pesticides, and pharmaceuticals. Its persistence and toxicity necessitate effective remediation strategies. Biotransformation, leveraging the metabolic capabilities of microorganisms, presents a cost-effective and environmentally benign approach for the detoxification and degradation of 4C2NP. This technical guide provides a comprehensive overview of the microbial biotransformation of 4C2NP, detailing the microorganisms involved, metabolic pathways, key enzymatic players, and experimental protocols for research and development.

Microorganisms Involved in this compound Biotransformation

A diverse range of microorganisms, predominantly bacteria, have been identified for their ability to transform or degrade this compound. These microorganisms employ various metabolic strategies, either utilizing 4C2NP as a sole source of carbon and energy or co-metabolizing it in the presence of other growth substrates.

Table 1: Microorganisms Capable of this compound Biotransformation

| Microorganism | Transformation Type | Maximum 4C2NP Concentration Degraded | Key Metabolites Identified | Reference(s) |

| Exiguobacterium sp. PMA | Degradation (sole carbon source) | 0.6 mM | 4-Chloro-2-aminophenol, 2-Aminophenol | [1][2] |

| Pseudomonas sp. JHN | Co-metabolism | 0.6 mM | 5-Chloro-2-methylbenzoxazole | [3][4] |

| Cupriavidus sp. strain CNP-8 | Degradation (sole carbon, nitrogen, and energy source) | 1.6 mM | Chloro-1,4-benzoquinone, 1,2,4-Benzenetriol | [5][6] |

| Rhodococcus imtechensis RKJ300 | Degradation (sole carbon and energy source) | Not specified | Chlorohydroquinone, Hydroquinone | [7][8] |

| Bacillus aryabhattai strain PC-7 | Co-metabolism | 2.0 mM | 5-Chloro-2-methylbenzoxazole | [9] |

Metabolic Pathways of this compound Biotransformation

The microbial breakdown of 4C2NP proceeds through distinct metabolic pathways, primarily initiated by either reductive or oxidative reactions.

Reductive Pathway

In the reductive pathway, the nitro group of 4C2NP is reduced to an amino group, forming 4-chloro-2-aminophenol (4C2AP). This initial step is catalyzed by a nitroreductase. Subsequently, the 4C2AP can undergo dehalogenation to yield 2-aminophenol, which is then further metabolized. Exiguobacterium sp. PMA is a prime example of a bacterium employing this pathway.

Oxidative and Other Biotransformation Pathways

An alternative route involves the formation of a benzoxazole derivative. In Pseudomonas sp. JHN, 4C2NP is co-metabolized to 5-chloro-2-methylbenzoxazole.[3][4] Another oxidative pathway, observed in Cupriavidus sp. strain CNP-8, involves a two-component monooxygenase that converts 2-chloro-4-nitrophenol (an isomer of 4C2NP) to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, which then undergoes ring cleavage.[8] In Rhodococcus imtechensis RKJ300, the degradation of a 4C2NP isomer proceeds through the formation of chlorohydroquinone and hydroquinone.[7][8]

Quantitative Data on this compound Biodegradation

The efficiency of 4C2NP biotransformation is influenced by various factors, including the microbial strain, initial substrate concentration, pH, and temperature.

Table 2: Kinetic Parameters for 2-Chloro-4-nitrophenol Degradation by Cupriavidus sp. strain CNP-8

| Parameter | Value | Unit |

| Maximum specific growth rate (μmax) | 0.148 | h-1 |

| Half-saturation constant (Ks) | 0.022 | mM |

| Substrate inhibition constant (Ki) | 0.72 | mM |

| Data from a study on the isomer 2-chloro-4-nitrophenol, following the Haldane substrate inhibition model.[6] |

Table 3: Effect of pH and Temperature on Chloronitrophenol Degradation

| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Cupriavidus sp. strain CNP-8 | 5-10 | 20-40 | [5][6] |

| Stenotrophomonas sp. (on p-nitrophenol) | 9.0 | 32 | [4] |

| General observation for nitrophenol removal | 7-9 | <30 | [1] |

Experimental Protocols

General Experimental Workflow

A typical workflow for studying the biotransformation of 4C2NP involves isolating and identifying capable microorganisms, optimizing culture conditions, monitoring the degradation process, and identifying metabolites.

Detailed Methodologies

1. Media Composition

-

Minimal Salt Medium (MSM): A common medium for cultivating xenobiotic-degrading bacteria. A typical composition per liter of distilled water is:

-

K₂HPO₄: 0.75 g

-

KH₂PO₄: 0.2 g

-

MgSO₄·7H₂O: 0.09 g

-

FeSO₄·7H₂O: 0.06 g

-

Adjust pH to 7.0.[4]

-

Supplement with a trace element solution.

-

-

Trace Element Solution (per 100 ml):

-

Na₂HPO₄: 0.4 g

-

KH₂PO₄: 0.2 g

-

NaNO₃: 0.08 g

-

MgSO₄·7H₂O: 0.08 g

-

Trace element solution: 0.1 ml (containing Al(OH)₃, SnCl₂, KI, LiCl, MgSO₄, H₃BO₃, ZnSO₄·7H₂O, CoCl₂, NiSO₄·6H₂O, BaCl₂, (NH₄)₆Mo₇O₂₄·4H₂O).

-

2. Culture Conditions

-

Inoculum Preparation: Grow the microbial strain to the late exponential phase in a suitable rich medium (e.g., Luria-Bertani broth) or MSM supplemented with an easily utilizable carbon source. Harvest the cells by centrifugation, wash with sterile saline or minimal medium, and resuspend to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Degradation Experiments: Inoculate the prepared MSM containing a specific concentration of 4C2NP with the washed cell suspension. Incubate under optimized conditions (e.g., 30°C, 200 rpm). Withdraw samples at regular intervals for analysis.

3. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) for 4C2NP Quantification:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic method might use 70% acetonitrile and 30% deionized water.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of 4C2NP (around 420 nm).

-

Quantification: Determine the concentration of 4C2NP by comparing the peak area to a standard curve.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification:

-

Sample Preparation: Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidification. Dry the organic extract and derivatize if necessary (e.g., silylation for polar metabolites).

-

GC Column: A capillary column suitable for separating aromatic compounds, such as a DB-5ms or equivalent.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected metabolites (e.g., m/z 50-500).

-

Identification: Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, when possible, with authentic standards.

-

4. Enzyme Assays

-

Preparation of Cell-Free Extract: Grow the cells in the presence of 4C2NP to induce the degradative enzymes. Harvest the cells, wash them, and resuspend them in a suitable buffer (e.g., phosphate buffer, pH 7.0). Lyse the cells by sonication or other methods and centrifuge to obtain the crude cell-free extract (supernatant).

-

Nitroreductase Assay (adapted for 4C2NP):

-

Prepare a reaction mixture containing phosphate buffer (pH 7.0), NADH or NADPH as a cofactor, and the cell-free extract.

-

Initiate the reaction by adding 4C2NP.

-

Monitor the decrease in absorbance of NADH/NADPH at 340 nm or the decrease in the characteristic yellow color of 4C2NP at 420 nm.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the transformation of 1 µmol of substrate per minute.

-

-

Dehalogenase Assay (adapted for 4-Chloro-2-aminophenol):

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0) and the cell-free extract.

-

Initiate the reaction by adding 4-chloro-2-aminophenol.

-

Monitor the release of chloride ions over time using a chloride-specific electrode or a colorimetric method.

-

Alternatively, monitor the formation of the dehalogenated product (2-aminophenol) by HPLC.

-

Conclusion

The biotransformation of this compound by a variety of microorganisms offers a promising avenue for the remediation of contaminated environments. Understanding the diverse metabolic pathways and the enzymes that catalyze these reactions is crucial for developing robust and efficient bioremediation technologies. This guide provides a foundational understanding and practical experimental approaches for researchers and professionals working in this field. Further research into the genetic regulation of these pathways and the optimization of microbial consortia will undoubtedly enhance the practical application of these biological processes for a cleaner environment.

References

- 1. researchgate.net [researchgate.net]

- 2. An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 4. academic.oup.com [academic.oup.com]

- 5. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Adsorption of 4-Chloro-2-nitrophenol on Carbon Nanotubes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the adsorption of 4-Chloro-2-nitrophenol (4C2NP) on single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs). 4C2NP is a significant environmental pollutant originating from the manufacturing of pharmaceuticals, pesticides, and dyes. Carbon nanotubes have emerged as highly effective adsorbents for its removal from aqueous solutions due to their large surface area and unique surface chemistry. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the experimental workflow and influential parameters.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies on the adsorption of 4C2NP onto SWCNTs and MWCNTs. The data is primarily drawn from the research conducted by Mehrizad et al. (2012).[1][2][3]

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH Range |

| SWCNTs | 1.44[1][2][3] | 2-6[1][2] |

| MWCNTs | 4.42[1][2][3] | 2-6[1][2] |

| Table 1: Maximum Adsorption Capacities and Optimal pH. |

| Isotherm Model | SWCNTs | MWCNTs |

| Langmuir | ||

| qm (mg/g) | 1.44 | 4.42 |

| KL (L/mg) | Data not provided in the source | Data not provided in the source |

| R2 | Indicated as a better fit | Indicated as a better fit |

| Freundlich | ||

| KF ((mg/g)(L/mg)1/n) | Data not provided in the source | Data not provided in the source |

| n | Data not provided in the source | Data not provided in the source |

| R2 | Lower correlation than Langmuir | Lower correlation than Langmuir |

| Table 2: Adsorption Isotherm Parameters. The Langmuir model was found to provide a better fit for the experimental data.[1][2][3] |

| Thermodynamic Parameter | SWCNTs | MWCNTs |

| Gibbs Free Energy (ΔG°) | Negative values, indicating a spontaneous process.[1][2] | Negative values, indicating a spontaneous process.[1][2] |

| Enthalpy (ΔH°) | Negative values, indicating an exothermic process.[1] | Negative values, indicating an exothermic process.[1] |

| Entropy (ΔS°) | Negative values, suggesting decreased randomness at the solid-liquid interface.[1] | Negative values, suggesting decreased randomness at the solid-liquid interface.[1] |

| Table 3: Thermodynamic Parameters for the Adsorption of 4C2NP on Carbon Nanotubes. |

Experimental Protocols

This section provides a detailed methodology for conducting batch adsorption studies of this compound on carbon nanotubes.

Materials and Reagents

-

Adsorbents: Single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs).

-

Adsorbate: this compound (4C2NP) of analytical grade.

-

Reagents: Deionized water, Hydrochloric acid (HCl), and Sodium hydroxide (NaOH) for pH adjustment.

Preparation of 4C2NP Stock Solution

A stock solution of 4C2NP is prepared by dissolving a precisely weighed amount of 4C2NP in deionized water to achieve a concentration of 1000 mg/L. Working solutions of desired concentrations (e.g., 2 to 10 mg/L) are then prepared by diluting the stock solution with deionized water.[2]

Batch Adsorption Experiments

The adsorption experiments are conducted in a batch mode to investigate the effect of various parameters:

-

Effect of Contact Time: A fixed amount of CNTs (e.g., 0.1 g) is added to a series of flasks containing a known volume and concentration of 4C2NP solution. The flasks are agitated at a constant speed. Samples are withdrawn at different time intervals, centrifuged, and the supernatant is analyzed for the remaining 4C2NP concentration.

-

Effect of pH: The pH of the 4C2NP solutions is adjusted to a range of values (e.g., 2 to 10) using HCl and NaOH. A fixed amount of CNTs is added to each solution, and the mixture is agitated until equilibrium is reached. The final concentration of 4C2NP is then measured.

-

Effect of Adsorbent Dose: Varying amounts of CNTs (e.g., 0.005 to 0.1 g) are added to flasks containing a fixed volume and concentration of 4C2NP solution.[2] The mixtures are agitated until equilibrium, and the final 4C2NP concentration is determined.

-

Effect of Initial Concentration: Adsorption experiments are carried out with different initial concentrations of 4C2NP (e.g., 2 to 10 mg/L) while keeping the adsorbent dose and other parameters constant.[2]

Analytical Method

The concentration of this compound in the solutions before and after adsorption is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Data Analysis

-

Adsorption Capacity: The amount of 4C2NP adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

qe = (C0 - Ce) * V / m

where C0 and Ce are the initial and equilibrium concentrations of 4C2NP (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Adsorption Isotherms: The experimental data are fitted to isotherm models, such as the Langmuir and Freundlich models, to describe the adsorption equilibrium. The Langmuir model is often found to be more suitable for this system.[1][2][3]

-

Adsorption Kinetics: The rate of adsorption is analyzed using kinetic models like the pseudo-first-order and pseudo-second-order models.

-

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the spontaneity and nature of the adsorption process. The negative values of ΔG° and ΔH° indicate that the adsorption is spontaneous and exothermic.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the batch adsorption study of this compound on carbon nanotubes.

Factors Influencing Adsorption

The diagram below shows the key experimental parameters and their influence on the adsorption of 4C2NP on carbon nanotubes.

Adsorption Mechanism Pathway

The adsorption of this compound on carbon nanotubes is a complex process influenced by several interaction mechanisms. This diagram outlines the proposed pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their versatile synthesis, vibrant colors, and wide range of applications in textiles, printing, and as biological stains make them a cornerstone of industrial and research chemistry.[2] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.[3]

4-Chloro-2-nitrophenol is a valuable coupling component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro and chloro groups on the phenol ring can influence the color and properties of the final dye. These application notes provide detailed protocols for the synthesis of an azo dye using this compound as the coupling agent and present relevant quantitative data for researchers in dye chemistry and related fields.

Chemical Principles

The synthesis of an azo dye from an aromatic amine and this compound involves two primary reactions:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻).[4] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

-

Azo Coupling: The electrophilic diazonium salt is then reacted with the electron-rich this compound. The phenol is typically dissolved in an alkaline solution to form the more reactive phenoxide ion. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the phenoxide, usually at the position para to the hydroxyl group, to form the characteristic azo linkage (–N=N–).[4]

Experimental Protocols

This section details the synthesis of a specific azo dye from p-aminophenol and this compound.

Materials and Equipment

-

p-Aminophenol

-

This compound (or its sodium salt, sodium 4-chloro-2-nitrophenoxide)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 31%)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Pipettes

-

Filter paper and funnel for vacuum filtration

Protocol: Synthesis of 2-((4-hydroxyphenyl)diazenyl)-4-chloro-6-nitrophenol

This protocol is adapted from a small-scale synthesis.[4]

Part A: Preparation of the Coupling Component Solution

-

In a flask, dissolve 330 mg of sodium hydroxide in 3.5 mL of water.

-

To this solution, add 25 mg of sodium 4-chloro-2-nitrophenoxide.

-

Stir the mixture until the solid dissolves completely. Additional water (up to 6.5 mL) may be added to achieve full dissolution. The resulting solution should be yellow-orange.[4]

-

Place this flask in an ice bath to cool.

Part B: Diazotization of p-Aminophenol

-

In a separate beaker, add 160 mg of p-aminophenol to 5 mL of water with stirring.

-

Slowly add 31% hydrochloric acid dropwise until the p-aminophenol dissolves completely.

-

Cool this solution in an ice bath with continuous stirring.

-

In another container, dissolve 100 mg of sodium nitrite in 1 mL of water.

-

Once the p-aminophenol solution has cooled to below 10 °C, slowly add the sodium nitrite solution dropwise while maintaining the temperature below 10 °C.[4] The solution may change color.

Part C: Azo Coupling Reaction

-

While keeping the solution of the coupling component (from Part A) in the ice bath, slowly add the freshly prepared diazonium salt solution (from Part B) dropwise with constant stirring.

-

Maintain the reaction temperature below 10 °C during the addition. A deep red color should develop.[4]

-

Continue stirring the reaction mixture in the ice bath for several minutes after the addition is complete.

-

Allow the mixture to warm to room temperature while stirring continues.

-

Acidify the solution by adding 31% hydrochloric acid dropwise until the pH is acidic. This will cause the azo dye to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold water.

-

Dry the product thoroughly.

Data Presentation

The following table summarizes quantitative data for the synthesized azo dye and related compounds for comparison.

| Parameter | 2-((4-hydroxyphenyl)diazenyl)-4-chloro-6-nitrophenol | Notes and References |

| Diazo Component | p-Aminophenol | [4] |

| Coupling Component | This compound | [4] |

| Molecular Formula | C₁₂H₈ClN₃O₄ | Calculated |

| Molecular Weight | 293.67 g/mol | Calculated |

| Appearance | Purple-red to nearly black solid | [4] |

| Yield | 26% | [4] |

| Melting Point (°C) | Not reported | Data for similar azo dyes from substituted phenols range from 123-248 °C.[5] |

| λmax (nm) | Not reported | Azo dyes from substituted phenols typically show λmax values in the range of 343-530 nm.[6] |

Visualizations

Chemical Reaction Pathway

Caption: Synthesis of an azo dye from p-aminophenol and this compound.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Logical Relationships in Azo Dye Synthesis

Caption: Key factors influencing the outcomes of azo dye synthesis.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Azo dye: p-aminophenol and this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

4-Chloro-2-nitrophenol: A Key Intermediate in the Synthesis of the Muscle Relaxant Chlorzoxazone

For Immediate Release

Shanghai, China – December 23, 2025 – 4-Chloro-2-nitrophenol, a versatile chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals. This application note provides detailed protocols and data for its application in the production of Chlorzoxazone, a centrally acting muscle relaxant. The information is intended for researchers, scientists, and drug development professionals to facilitate the efficient and safe synthesis of this important active pharmaceutical ingredient (API).

This compound serves as a readily available starting material which, through a two-step synthesis involving reduction and cyclization, is converted to Chlorzoxazone. This process is well-documented and offers high yields and purity, making it a preferred method in industrial applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and optimal use in synthesis.

| Property | Value |

| CAS Number | 89-64-5 |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 85-89 °C |

| Purity | ≥99% |

Synthesis Pathway of Chlorzoxazone from this compound

The overall synthesis pathway involves two primary stages: the reduction of the nitro group of this compound to an amino group, yielding 2-amino-4-chlorophenol, followed by a cyclization reaction to form the final Chlorzoxazone product.